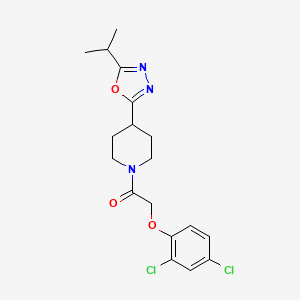

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel compounds related to 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has been explored in recent studies. In one study, a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and characterized using various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis . These compounds were designed to exhibit antileukemic activity and were tested against human leukemic cell lines, showing promising antiproliferative activity with IC50 values ranging from 1.6 to 8.0 µM. Particularly, compounds with electron-withdrawing halogen substituents demonstrated enhanced potency .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using NMR spectroscopy. For instance, a new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was found to exist in a chair conformation with equatorial orientation of all substituents . The NMR data revealed interesting aspects of the molecule's structure, such as a broad singlet for the active methine protons at C-3 and C-5 and significant deshielding of the protons at C-2 and C-6 due to the interaction with chlorine atoms. This interaction also leads to restricted rotation of the phenyl groups, indicating a stable conformation .

Chemical Reactions Analysis

The synthesis of these compounds often involves modified Mannich condensation reactions. For example, the aforementioned 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was synthesized using a modified Mannich condensation of 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol . This method deviates from the typical procedure by using ammonium acetate instead of amine, which may influence the reaction pathway and the properties of the final product .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as their appearance and yield, have been documented. The synthesized 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was recrystallized to afford a pale yellow powder with a yield of 56% . Additionally, the chemical properties, including the antioxidant efficacy of the molecule, were assessed using DPPH and ABTS methods, indicating the potential for these compounds to act as antioxidants .

Scientific Research Applications

Chemical Properties and Reactions

One study explores the dichotomic behavior of Z-2,4-dinitrophenylhydrazone and Z-phenylhydrazone derivatives of 1,2,4-oxadiazole, demonstrating their unique reactivity and potential as precursors in various chemical reactions. This research could provide insights into the behavior of related compounds, including 2-(2,4-dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (D’Anna et al., 2004).

Structural and Spectroscopic Analysis

Another study focuses on the synthesis and characterization of a compound similar in structure to this compound. This research provides valuable insights into the structural, optical, and etching properties of these types of compounds, which can be crucial for understanding their applications in various scientific fields (Karthik et al., 2021).

Electrochemical Properties

Research into the electrooxidation of chlorophenols, including 2,4-dichlorophenol, reveals important electrochemical properties that could be relevant to similar compounds like this compound. Understanding these properties can lead to applications in environmental chemistry and sensor technology (Ureta-Zañartu et al., 2002).

Applications in Organic Electronics

The synthesis and structural analysis of bis(1,3,4-oxadiazole) systems, which are closely related to this compound, reveal their potential use in organic light-emitting diodes (OLEDs). This suggests possible applications of similar compounds in the field of electronic materials (Wang et al., 2001).

Polymer Science

A study on the interactions of hindered piperidine compounds with stabilizers in polypropylene highlights the potential for this compound to influence the stability and performance of polymers. This could have implications for the development of new polymer materials (Allen et al., 1981).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O3/c1-11(2)17-21-22-18(26-17)12-5-7-23(8-6-12)16(24)10-25-15-4-3-13(19)9-14(15)20/h3-4,9,11-12H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLGJCYQQHIYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)

![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)

![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)